ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Overview
Description
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
It is known that indazole derivatives can interact with various targets to exert their effects . For instance, some indazole derivatives have been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of certain inflammatory mediators, such as prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13), in a concentration-dependent manner .
Result of Action
Some indazole derivatives have been found to inhibit cell growth and exhibit anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification . The reaction conditions often require the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized indazole derivatives .
Scientific Research Applications
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects on various diseases.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indazole-3-carboxylate: A similar compound with a different substitution pattern on the indazole ring.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Another related compound with a carboxylic acid group instead of an ester group.
Ethyl (6Z)-6-[(dimethylamino)methylene]-1-(2-hydroxyethyl)-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A derivative with additional functional groups.
Uniqueness
Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its specific substitution pattern and the presence of both an oxo group and an ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
ethyl 4-oxo-1,5,6,7-tetrahydroindazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-8-6(11-12-9)4-3-5-7(8)13/h2-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRGWKICQMIBLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537235 | |
Record name | Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96546-39-3 | |
Record name | Ethyl 4,5,6,7-tetrahydro-4-oxo-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96546-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50537235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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